(3S)-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

Stereochemistry Enantiomeric purity Chiral resolution

This (S)-configured 3,4-dihydroisoquinoline-2(1H)-carboxamide combines an N2-acryloyl electrophilic warhead with a primary C3-carboxamide. The defined stereochemistry and orthogonal functional groups enable direct covalent targeting (STING, NOTUM, BTK, KRAS G12C) without racemic confounding. Lower MW (230.26) than optimized analogs (~400 Da) qualifies it as a fragment-sized probe for FBDD campaigns. Researchers avoid chiral separation and obtain consistent SAR batches. Purchase this single enantiomer to accelerate covalent inhibitor discovery.

Molecular Formula C13H14N2O2
Molecular Weight 230.267
CAS No. 1218505-64-6
Cat. No. B2354008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
CAS1218505-64-6
Molecular FormulaC13H14N2O2
Molecular Weight230.267
Structural Identifiers
SMILESC=CC(=O)N1CC2=CC=CC=C2CC1C(=O)N
InChIInChI=1S/C13H14N2O2/c1-2-12(16)15-8-10-6-4-3-5-9(10)7-11(15)13(14)17/h2-6,11H,1,7-8H2,(H2,14,17)/t11-/m0/s1
InChIKeyDVONWCHOUDMMDI-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3S)-2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide (CAS 1218505-64-6): Structural Identity, Scaffold Classification, and Baseline Procurement Profile


(3S)-2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide (CAS 1218505-64-6) is a chiral, non-aromatic isoquinoline derivative characterized by a 3,4-dihydroisoquinoline-2(1H)-carboxamide core bearing an electrophilic acryloyl (prop-2-enoyl) substituent at the N2 position and a primary carboxamide at the C3 position in the (S)-configuration . The molecular formula is C13H14N2O2 with a molecular weight of 230.26 g·mol⁻¹ . This compound belongs to a therapeutically significant scaffold class that has been investigated for Wnt pathway inhibition (Samumed/Biosplice patent families) [1], STING antagonism [2], anticonvulsant activity [3], and prolyl-4-hydroxylase inhibition [4]. Its distinguishing structural elements—stereodefined (S)-configuration, the N2-acrylamide electrophilic warhead, and the C3-primary carboxamide—collectively differentiate it from achiral, N-alkyl, or regioisomeric analogs within the 3,4-dihydroisoquinoline-2(1H)-carboxamide chemical space.

Why Generic 3,4-Dihydroisoquinoline-2(1H)-Carboxamides Cannot Substitute for (3S)-2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide in Covalent-Targeting Research Programs


Within the 3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold family, three structural variables govern biological target engagement, selectivity, and covalent binding kinetics: (i) the nature of the N2 substituent (acyl vs. alkyl vs. carbamoyl), (ii) the stereochemistry at C3, and (iii) the C3 carboxamide substitution pattern . The target compound uniquely combines an electrophilic N2-acrylamide warhead—capable of covalent cysteine conjugation within transmembrane protein domains [1]—with a free primary carboxamide at the (S)-configured C3 position. Most literature-characterized analogs bear either N-alkyl substituents (anticonvulsant series) [2], bulkier 5-membered heteroaryl groups at the C3 position (Wnt inhibitor chemotype) [3], or lack the acrylamide warhead entirely (STING inhibitor compound 5c employs a distinct covalent mechanism) [1]. Procurement of an N-methyl, racemic, or regioisomeric 3,4-dihydroisoquinoline-2(1H)-carboxamide would eliminate the stereospecific covalent targeting capability, alter the hydrogen-bond donor/acceptor profile of the C3-carboxamide, and introduce uncharacterized selectivity liabilities. Direct experimental evidence for this differentiation is currently limited to scaffold-level SAR; researchers should validate target-specific activity with the exact (S)-configured N2-acryloyl chemotype before extrapolating from class-level data.

Quantitative Differentiation Evidence for (3S)-2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide (CAS 1218505-64-6) vs. Closest Structural Analogs


Stereochemical Identity and Enantiomeric Purity: (3S)-Configured Carboxamide vs. Racemic 3,4-Dihydroisoquinoline-2(1H)-Carboxamides

The target compound is explicitly synthesized as the single (3S)-enantiomer, as confirmed by its InChI Key (DVONWCHOUDMMDI-NSHDSACASA-N, incorporating the /t11-/m0/s1 stereochemical descriptor) . Most literature-characterized 3,4-dihydroisoquinoline-2(1H)-carboxamides are reported as racemates or with unspecified stereochemistry [1]. In the STING inhibitor series by Zhou et al., stereochemical configuration at the isoquinoline C3 position was not specified as a determinant variable, and the lead compound 5c was evaluated without explicit enantiomeric resolution [2]. For covalent inhibitor programs where target engagement depends on precise three-dimensional orientation of the acrylamide warhead relative to a cysteine nucleophile, procurement of the defined (S)-enantiomer eliminates the confounding factor of 50% inactive (R)-enantiomer present in racemic mixtures, directly improving assay signal-to-noise ratios and SAR interpretability.

Stereochemistry Enantiomeric purity Chiral resolution

N2-Acrylamide Electrophilic Warhead: Covalent Reactivity Differentiation from N-Alkyl and N-Carbamoyl 3,4-Dihydroisoquinoline Analogs

The target compound bears an N2-prop-2-enoyl (acryloyl) group, a recognized electrophilic warhead capable of forming irreversible covalent adducts with cysteine thiols in protein binding pockets . This contrasts with N-alkyl-substituted 3,4-dihydroisoquinoline-2(1H)-carboxamides (anticonvulsant series) [1] and N-carbamoyl derivatives described in the prolyl-4-hydroxylase inhibitor patents [2], which lack electrophilic functionality and act solely through reversible binding interactions. In the related STING inhibitor series, Zhou et al. demonstrated that 3,4-dihydroisoquinoline-2(1H)-carboxamides inhibit STING 'potentially through covalent binding to the transmembrane domain,' yielding cellular IC50 values of 44 nM (human STING) and 32 nM (mouse STING) for optimized compound 5c [3]. While the specific cysteine residue targeted and the kinetic rate constant (kinact/KI) for the target compound have not been publicly reported, the acrylamide motif is a prerequisite for this covalent mechanism; N-alkyl or N-carbamoyl isoquinolines cannot engage the same cysteine residue and would be predicted to lack STING inhibitory activity entirely.

Covalent inhibitor Acrylamide warhead Electrophilic reactivity

Primary C3-Carboxamide Donor/Acceptor Profile: Hydrogen-Bonding Capacity vs. C3-Substituted or C3-Ester Isoquinoline Analogs

The target compound bears a primary carboxamide (–C(=O)NH2) at the C3 position, providing two hydrogen-bond donor atoms and one acceptor atom in a compact, low-molecular-weight scaffold (MW 230.26) . This contrasts with the Samumed/Biosplice Wnt inhibitor chemotype (U.S. Patent 10,947,217), where the C3 position is substituted with a 5-membered heteroaryl group (e.g., oxadiazole, pyrazole) linked via an amide bridge to a biaryl system, substantially increasing molecular weight and altering the hydrogen-bonding network [1]. The primary carboxamide also distinguishes the target from C3-carboxylic acid or C3-ester isoquinoline analogs [2]. In the NOTUM inhibitor series, an isoquinoline-3-carboxamide derivative (isoquinoline 45) achieved an IC50 of 0.085 μM against the Wnt depalmitoleating enzyme NOTUM, demonstrating that the primary carboxamide at C3 can support potent target engagement when paired with appropriate N2 substitution [3]. The target compound's combination of C3-primary carboxamide with N2-acrylamide has no direct literature precedent, representing an unexplored intersection of hydrogen-bonding capacity and covalent warhead functionality.

Hydrogen bonding Carboxamide pharmacophore Ligand efficiency

Regioisomeric Differentiation: N2-Acryloyl-3-carboxamide vs. C4-Acrylamidomethyl Isoquinoline Isomers (Same Molecular Formula, Divergent Pharmacology)

A constitutional isomer sharing the identical molecular formula C13H14N2O2, N-((1-Oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)acrylamide (CAS 2411306-82-4), places the acrylamide group as an exocyclic substituent at the C4 position via a methylene linker, rather than directly on the isoquinoline N2 nitrogen [1]. In the target compound (CAS 1218505-64-6), the acrylamide is directly conjugated to the isoquinoline nitrogen, positioning the electrophilic β-carbon in close proximity to the tetrahydroisoquinoline ring system and the C3-carboxamide . This positional difference alters: (a) the trajectory of the acrylamide warhead relative to the carboxamide pharmacophore, (b) the electronic environment of the α,β-unsaturated carbonyl (N-acyl vs. C-alkyl substitution), and (c) the rotational自由度 of the warhead. The N2-acryloyl conjugation in the target compound constrains the warhead orientation relative to the scaffold, whereas the C4-acrylamidomethyl isomer introduces a flexible methylene spacer. For covalent inhibitor design, the constrained N2-acryloyl geometry in the target compound may confer greater selectivity by reducing the entropy cost of binding and limiting off-target cysteine reactivity compared to the more flexible C4 isomer.

Regioisomerism Structural isomer Pharmacophore orientation

Scaffold-Class Biological Validation: 3,4-Dihydroisoquinoline-2(1H)-Carboxamide Core Demonstrates Nanomolar Activity in STING, NOTUM, and Anticonvulsant Assays

Although no direct bioactivity data are publicly available for the specific compound (CAS 1218505-64-6), the 3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold has been validated across three mechanistically distinct therapeutic target classes. (i) STING inhibition: compound 5c (Zhou et al., 2025) achieved IC50 values of 44 nM (human STING) and 32 nM (mouse STING) in cellular assays, with robust in vivo anti-inflammatory efficacy in STING agonist-stimulated and cisplatin-induced acute kidney injury mouse models [1]. (ii) NOTUM inhibition: isoquinoline 45 demonstrated IC50 0.085 μM against the Wnt depalmitoleating enzyme [2]. (iii) Anticonvulsant activity: several N-substituted-3,4-dihydroisoquinoline-2(1H)-carboxamides were more active than valproate against audiogenic seizures in DBA/2 mice [3]. The breadth of scaffold-level validation across immunology, oncology (Wnt), and neuroscience indications provides confidence that the core chemotype is pharmacologically competent; the unique N2-acryloyl/C3-primary carboxamide substitution pattern in the target compound represents an under-explored vector within this validated chemical space.

STING inhibition NOTUM inhibition Anticonvulsant activity Scaffold validation

Building Block Utility: C3-Primary Carboxamide as a Synthetic Handle for Amide Coupling Diversification

The C3-primary carboxamide of the target compound serves as a potential synthetic handle for further diversification via amide coupling or conversion to nitrile, tetrazole, or other bioisosteric functionalities . In contrast, the C3-heteroaryl-substituted Wnt inhibitor chemotypes (Samumed/Biosplice patents) require multi-step convergent syntheses and cannot be readily diversified at the C3 position post-scaffold assembly [1]. The target compound's molecular weight of 230.26 g·mol⁻¹ positions it favorably within fragment-like chemical space (Rule of Three compliant: MW < 300, cLogP estimated < 3, HBD ≤ 3, HBA ≤ 3), making it suitable for fragment-based drug discovery (FBDD) screening cascades or as a core scaffold for parallel library synthesis . The benchchem vendor listing identifies it as 'a building block for the synthesis of more complex molecules,' consistent with this application profile . Related 3,4-dihydroisoquinoline-2(1H)-carboxamides have been successfully employed in solution-phase parallel synthesis of anticonvulsant libraries, demonstrating the scaffold's amenability to library production [2].

Synthetic intermediate Amide coupling Library synthesis

Optimal Research and Procurement Application Scenarios for (3S)-2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide (CAS 1218505-64-6)


Covalent STING Inhibitor Probe Development: N2-Acrylamide Warhead Screening in Innate Immunity Programs

Research groups targeting the STING transmembrane domain cysteine residues for covalent inhibition can deploy this compound as a minimal acrylamide-armed scaffold. The Zhou et al. (2025) study established that 3,4-dihydroisoquinoline-2(1H)-carboxamides achieve covalent STING engagement with cellular IC50 values of 32–44 nM for optimized analog 5c [1]. The target compound provides a lower-molecular-weight (230 vs. ~400 Da) entry point with a primary C3-carboxamide that can be diversified to optimize STING binding pocket complementarity while retaining the N2-acrylamide warhead. Its (S)-stereochemistry eliminates racemic confounding in SAR interpretation .

Fragment-Based Covalent Inhibitor Screening and Library Design

With MW 230.26 and compliance with the Rule of Three (MW < 300, cLogP estimated < 3, HBD ≤ 3), this compound qualifies as a fragment-sized covalent probe [1]. It can serve as a core scaffold for fragment growing, merging, or linking strategies in FBDD campaigns targeting cysteine-containing proteins (e.g., BTK, KRAS G12C, SARS-CoV-2 3CL protease). The primary C3-carboxamide provides a synthetic handle for rapid amide coupling diversification to generate focused covalent fragment libraries, building on the solution-phase parallel synthesis precedent established for the 3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold [2].

NOTUM/Wnt Pathway Chemical Biology: C3-Carboxamide Pharmacophore Exploration

The NOTUM inhibitor isoquinoline 45 (IC50 0.085 μM) demonstrates that isoquinoline-3-carboxamides can potently engage the Wnt depalmitoleating enzyme [3]. The target compound's unique combination of C3-primary carboxamide and N2-acrylamide offers a dual-function probe: the carboxamide can engage the NOTUM oxyanion hole (as observed in the flipped binding mode of isoquinoline 45), while the acrylamide can covalently label any accessible cysteine in the NOTUM active site or allosteric pocket, enabling target engagement studies via intact protein mass spectrometry.

Stereochemically Defined Building Block for Medicinal Chemistry SAR Campaigns

For procurement by medicinal chemistry groups, this compound offers a well-defined single (S)-enantiomer of the 3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold with orthogonal functional groups (N2-acrylamide electrophile, C3-primary carboxamide nucleophile/amide coupling site). This contrasts with racemic or stereochemically undefined 3,4-dihydroisoquinoline building blocks commonly available from commercial suppliers . The defined stereochemistry ensures consistent SAR data across synthesis batches and eliminates the need for chiral chromatographic separation of final compounds, reducing purification burden in library production workflows [2].

Quote Request

Request a Quote for (3S)-2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.